molecular formula C29H31F3N6O3 B12277334 Benzamide, N-[2-[(3S)-3-[[4-hydroxy-4-[5-(2-pyrimidinyl)-2-pyridinyl]cyclohexyl]amino]-1-pyrrolidinyl]-2-oxoethyl]-3-(trifluoromethyl)-

Benzamide, N-[2-[(3S)-3-[[4-hydroxy-4-[5-(2-pyrimidinyl)-2-pyridinyl]cyclohexyl]amino]-1-pyrrolidinyl]-2-oxoethyl]-3-(trifluoromethyl)-

Cat. No.: B12277334
M. Wt: 568.6 g/mol
InChI Key: ZNSVOHSYDRPBGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of INCB-8761 involves multiple steps, including the formation of key intermediates and their subsequent couplingThe final product is obtained through a series of purification steps to ensure high purity .

Chemical Reactions Analysis

INCB-8761 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce different substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

INCB-8761 has a wide range of scientific research applications:

    Chemistry: It is used as a tool compound to study the CCR2 receptor and its role in various chemical pathways.

    Biology: The compound is utilized in biological studies to investigate the mechanisms of monocyte recruitment and inflammation.

    Medicine: INCB-8761 is being explored for its potential therapeutic applications in treating inflammatory diseases and certain types of cancer.

    Industry: The compound is used in the development of new drugs targeting the CCR2 receptor

Mechanism of Action

INCB-8761 exerts its effects by selectively binding to the CCR2 receptor, thereby inhibiting the receptor’s interaction with its natural ligand, chemokine (C-C motif) ligand 2 (CCL2). This inhibition prevents the recruitment of inflammatory monocytes to sites of inflammation or tumor growth, thereby reducing inflammation and potentially slowing cancer progression. The compound also affects intracellular signaling pathways, including calcium mobilization and extracellular signal-regulated kinase (ERK) phosphorylation .

Comparison with Similar Compounds

INCB-8761 is unique in its high selectivity and potency as a CCR2 antagonist. Similar compounds include:

    RS-504393: Another CCR2 antagonist with similar applications but different chemical structure.

    BMS-813160: A dual CCR2/CCR5 antagonist with broader receptor targeting.

    MK-0812: A CCR2 antagonist with different pharmacokinetic properties.

INCB-8761 stands out due to its oral bioavailability and high specificity for the CCR2 receptor .

Properties

IUPAC Name

N-[2-[3-[[4-hydroxy-4-(5-pyrimidin-2-ylpyridin-2-yl)cyclohexyl]amino]pyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31F3N6O3/c30-29(31,32)21-4-1-3-19(15-21)27(40)36-17-25(39)38-14-9-23(18-38)37-22-7-10-28(41,11-8-22)24-6-5-20(16-35-24)26-33-12-2-13-34-26/h1-6,12-13,15-16,22-23,37,41H,7-11,14,17-18H2,(H,36,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSVOHSYDRPBGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC2CCN(C2)C(=O)CNC(=O)C3=CC(=CC=C3)C(F)(F)F)(C4=NC=C(C=C4)C5=NC=CC=N5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31F3N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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